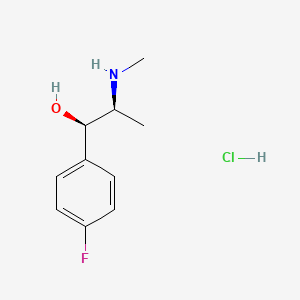

4-Fluoromethcathinone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoromethcathinone metabolite (hydrochloride) ((+/-)-Ephedrine stereochemistry) is a fluorinated cathinone derivativeThis compound is characterized by the conversion of the β-keto group to β-hydroxy, resulting in an enantiomeric mixture of the R,R and S,S orientations at carbons one and two, similar to pseudoephedrine . The compound is primarily used for forensic and research purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoromethcathinone metabolite (hydrochloride) involves the fluorination of methcathinone. The process typically includes the following steps:

Fluorination: Introduction of a fluorine atom into the methcathinone structure.

Reduction: Conversion of the β-keto group to a β-hydroxy group.

Hydrochloride Formation: Formation of the hydrochloride salt to enhance stability and solubility.

Industrial Production Methods

the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoromethcathinone metabolite (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: Conversion of the β-hydroxy group back to a β-keto group.

Reduction: Further reduction of the β-hydroxy group.

Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various substituted cathinone derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

4-Fluoromethcathinone metabolite (hydrochloride) is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 4-Fluoromethcathinone metabolite (hydrochloride) involves its interaction with monoaminergic neurotransmitter systems. It acts as a psychostimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved through the inhibition of their reuptake and the promotion of their release .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Fluoromethcathinone metabolite (hydrochloride) include:

3-Chloromethcathinone: A chlorinated derivative with similar psychostimulant properties.

4-Chloromethcathinone: Another chlorinated derivative with comparable effects.

4-Methoxy-α-pyrrolidinopentiophenone: A methoxy-substituted cathinone with distinct pharmacological properties.

4-Fluoro-α-pyrrolidinopentiophenone: A fluorinated cathinone with similar structural features.

Uniqueness

4-Fluoromethcathinone metabolite (hydrochloride) is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its pharmacological and toxicological properties compared to other cathinone derivatives .

Activité Biologique

4-Fluoromethcathinone (4-FMC), also known as flephedrone, is a synthetic cathinone that has garnered attention due to its psychoactive properties and potential for abuse. Its biological activity, particularly as it relates to its metabolites, has been the subject of various studies aimed at understanding its pharmacodynamics, pharmacokinetics, and toxicological effects.

Pharmacodynamics

Mechanism of Action

4-FMC primarily acts as a substrate for monoamine transporters, specifically dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Research indicates that 4-FMC exhibits a significant selectivity for NET over DAT, with an IC50 value of 0.246 µM for NET compared to 6.35 µM for DAT . This suggests that while it does inhibit the reuptake of these neurotransmitters, its effects are more pronounced on norepinephrine, which may contribute to its stimulant effects and associated cardiotoxicity .

In Vitro Studies

In vitro studies have demonstrated that 4-FMC can inhibit monoamine transporters effectively. For instance, Simmler et al. reported that 4-FMC displayed low micromolar inhibitory concentrations against these transporters, indicating its potential for significant neurochemical activity . The compound's ability to activate the α1A adrenoceptor has also been implicated in stimulant-induced vasoconstriction and hyperthermia .

In Vivo Studies

Behavioral Effects

In vivo studies in animal models have shown that administration of 4-FMC results in complex behavioral outcomes. Initial effects include a depressant phase followed by stimulant effects, characterized by increased locomotor activity . Marusich et al. observed a rapid onset and offset of activity in mice following intraperitoneal administration of 4-FMC, similar to the patterns seen with other stimulants like cocaine and mephedrone .

Case Reports

A notable case report documented the effects of 4-FMC in a patient who exhibited severe psychiatric symptoms after insufflating a mixture containing 4-FMC. The patient displayed bizarre behavior and agitation, requiring sedation with lorazepam and droperidol . This highlights the potential for acute psychological disturbances associated with the use of this compound.

Metabolism and Toxicology

Metabolic Pathways

The metabolism of 4-FMC involves several pathways primarily occurring in the liver. Studies using human liver microsomes have identified key metabolic transformations including reduction of the β-keto group and hydroxylation on alkyl chains . These transformations are crucial for understanding the pharmacokinetics and potential toxicity of the compound.

Toxicological Effects

The toxicological profile of 4-FMC is concerning. It has been associated with neuroinflammation and damage to dopaminergic systems in animal models, similar to other synthetic cathinones . The compound's ability to induce panic attacks and cardiovascular complications is attributed to its potent norepinephrine reuptake inhibition .

Data Summary Tables

| Parameter | Value/Description |

|---|---|

| IC50 for NET | 0.246 µM |

| IC50 for DAT | 6.35 µM |

| Behavioral Effects | Initial depressant effects followed by stimulatory |

| Notable Case Report | Severe agitation and psychiatric symptoms |

| Metabolic Pathway | Description |

|---|---|

| Phase I Metabolism | Reduction of β-keto group |

| Phase II Metabolism | Glucuronidation |

Propriétés

IUPAC Name |

(1R,2S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H/t7-,10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENYPFLMDTWUKZ-YUWZRIFDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)O)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)F)O)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.